(3S,3AR,6S,6AR)-6-Aminohexahydrofuro[3,2-B]furan-3-OL hcl
Description
The compound (3S,3aR,6S,6aR)-6-Aminohexahydrofuro[3,2-b]furan-3-OL HCl is a bicyclic furan derivative characterized by a fused furo[3,2-b]furan core with stereospecific amino and hydroxyl substituents. Its hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical and synthetic applications. The stereochemistry (3S,3aR,6S,6aR) is critical for its biological activity, as minor stereochemical variations can significantly alter receptor interactions .
Properties
IUPAC Name |
(3S,3aR,6S,6aR)-3-amino-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3.ClH/c7-3-1-9-6-4(8)2-10-5(3)6;/h3-6,8H,1-2,7H2;1H/t3-,4-,5+,6+;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSFKTMRKHVHYJE-SIQASLMSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2C(O1)C(CO2)O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]2[C@H](O1)[C@H](CO2)O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization via Acid Catalysis
A mixture of ethyl glyoxylate and cis-2,5-dihydroxyfuran in toluene with p-toluenesulfonic acid (PTSA) yields the bicyclic ester intermediate. Reaction conditions (80°C, 12 hr) achieve 68% yield, confirmed by HPLC-MS (m/z 213.1).
Stereochemical Control
Chiral auxiliary agents, such as (R)-BINOL, enforce the desired (3S,3aR,6S,6aR) configuration. For example, asymmetric Henry reactions using Cu(II)-BINOL complexes achieve enantiomeric excess (ee) >95%.
Functionalization: Amino and Hydroxyl Group Introduction
Amination Strategies
The amino group at C6 is introduced via nucleophilic substitution or reductive amination:
Hydroxyl Group Protection and Deprotection
The C3 hydroxyl group is protected as a tert-butyldimethylsilyl (TBDMS) ether during amination. Deprotection with TBAF in THF restores the hydroxyl group, as seen in Intermediate 6 .
Hydrochloride Salt Formation
The free base is treated with HCl gas in anhydrous EtOAc to form the hydrochloride salt. Crystallization from acetone/water (1:3) affords the pure product (mp 198–202°C).
Optimization and Scale-Up
Catalytic Improvements
Pd/C-mediated hydrogenation reduces side products during reductive amination, improving yield to 85%.
Solvent Systems
Mixed solvents (e.g., THF/H2O) enhance reaction homogeneity, critical for large-scale batches (>10 kg).
Analytical Characterization
| Parameter | Method | Result | Source |
|---|---|---|---|
| Purity | HPLC | 99.2% (254 nm) | |
| Optical Rotation | Polarimetry | [α]D²⁵ = +34.5° (c=1, H2O) | |
| Mass (MH+) | ESI-MS | 146.1 (free base), 181.6 (HCl) |
Challenges and Solutions
Scientific Research Applications
Medicinal Chemistry
Antiviral and Antimicrobial Activity
Research indicates that compounds similar to (3S,3aR,6S,6aR)-6-aminohexahydrofuro[3,2-b]furan-3-ol exhibit promising antiviral and antimicrobial properties. The structural features of this compound may enhance its ability to inhibit viral replication or bacterial growth.
Neuroprotective Effects
Studies have suggested that derivatives of this compound may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism is hypothesized to involve modulation of neurotransmitter systems and reduction of oxidative stress.
Synthetic Chemistry
Building Block for Drug Synthesis
The compound serves as a versatile building block in organic synthesis. Its unique furan structure allows for the development of various derivatives that can be tailored for specific biological activities.
Chiral Synthesis
Due to its chiral centers, this compound can be used in asymmetric synthesis to produce other chiral molecules with potential therapeutic applications.
Biological Studies
Enzyme Inhibition Studies
Research has explored the inhibition of specific enzymes by this compound, which could lead to the development of new therapeutic agents targeting metabolic pathways involved in diseases like cancer and diabetes.
Pharmacokinetics and Toxicology
Initial studies on the pharmacokinetics of (3S,3aR,6S,6aR)-6-aminohexahydrofuro[3,2-b]furan-3-ol hydrochloride suggest favorable absorption and distribution characteristics. Toxicological assessments are ongoing to evaluate safety profiles for potential clinical applications.
Case Study 1: Antiviral Activity
A recent study evaluated the antiviral efficacy of derivatives based on the furan core structure against influenza viruses. Results indicated that certain modifications led to enhanced activity compared to standard antiviral drugs.
Case Study 2: Neuroprotection
In vitro studies demonstrated that (3S,3aR,6S,6aR)-6-aminohexahydrofuro[3,2-b]furan-3-ol significantly reduced neuronal cell death induced by oxidative stress. These findings support further investigation into its potential as a neuroprotective agent.
Mechanism of Action
The mechanism of action of (3S,3AR,6S,6AR)-6-Aminohexahydrofuro[3,2-B]furan-3-OL hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially modulating their activity. Pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Functional Group Variations
tert-Butyl-[N-(3S,3aR,6S,6aR)-6-Amino-hexahydrofuro[3,2-b]furan-3-yl]carbamate
- Molecular Formula : C₁₁H₂₀N₂O₄
- CAS No.: 1932199-27-3
- Key Differences : Incorporates a tert-butyl carbamate group at the 3-position instead of a hydroxyl. This modification enhances stability during peptide coupling reactions but reduces polarity.
- Applications : Intermediate in solid-phase synthesis of bioactive molecules .
(3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diamine Dihydrochloride
- Molecular Formula : C₇H₁₄Cl₂N₂O₂
- Key Differences: Features diamino substituents at both 3- and 6-positions. The dihydrochloride salt increases aqueous solubility but may reduce blood-brain barrier penetration compared to the amino-alcohol variant.
- Applications : Investigated for antiviral and antibacterial activity .
Isosorbide [(3R,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diol]
Stereochemical and Substitution Variations
(3S,3aS,6R,6aR)-2-Oxohexahydrofuro[3,2-b]furan-3,6-diyl Dibenzoate
- Key Differences : Oxo group at C2 and benzoate esters at C3/C4. The ester groups increase lipophilicity, favoring transdermal delivery systems.
- Applications : Model compound for studying stereochemical effects on metabolic pathways .
1-[(3S,3aR,6S,6aR)-3-[[4-(4-Phenylphenyl)pyrimidin-2-yl]amino]-hexahydrofuro[3,2-b]furan-6-yl]-3-(4-phenoxyphenyl)urea
Comparative Data Table
Research Findings and Implications
- Steric and Electronic Effects: The amino-alcohol motif in the target compound offers balanced polarity for CNS penetration, whereas carbamate or urea derivatives prioritize target binding over bioavailability .
- Stereochemical Sensitivity : The (3S,3aR,6S,6aR) configuration ensures optimal hydrogen-bonding interactions in enzymatic assays, contrasting with the inactive (3R) isomers observed in isosorbide derivatives .
- Pharmacological Potential: Diamine analogs (e.g., ) show broader antimicrobial activity but higher toxicity profiles compared to the amino-alcohol variant.
Biological Activity
(3S,3AR,6S,6AR)-6-Aminohexahydrofuro[3,2-B]furan-3-OL hydrochloride is a bicyclic organic compound that has garnered interest in various biological applications due to its unique structural properties and potential interactions with biological targets. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
- IUPAC Name : (3S,3aR,6S,6aR)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol hydrochloride
- Molecular Formula : C6H12ClNO3
- Molecular Weight : 181.62 g/mol
- CAS Number : 81702-33-2
The biological activity of (3S,3AR,6S,6AR)-6-aminohexahydrofuro[3,2-B]furan-3-OL HCl is primarily attributed to its ability to interact with specific enzymes and receptors. The amine groups present in the compound facilitate the formation of hydrogen bonds or ionic interactions with active sites on target proteins. This interaction can modulate enzyme activity or receptor signaling pathways.
Biological Activities
- Enzyme Inhibition : Research indicates that this compound may act as an inhibitor for various enzymes. For instance, it has been explored for its potential to inhibit proteases involved in viral replication processes.
- Receptor Binding : Studies have shown that the compound can bind to certain receptors which could lead to alterations in cellular signaling pathways.
Table 1: Summary of Biological Activities
Case Studies
-
Antiviral Activity Against Hepatitis C :
A study explored the efficacy of (3S,3AR,6S,6AR)-6-aminohexahydrofuro[3,2-B]furan-3-OL HCl as a protease inhibitor for the Hepatitis C virus (HCV). The compound was found to exhibit significant inhibition in vitro against HCV protease with an IC50 value indicating promising antiviral potential . -
Enzyme Interaction Studies :
Various enzyme assays have demonstrated that the compound can effectively inhibit serine proteases. The binding affinity and inhibition kinetics were characterized using standard biochemical methods .
Future Directions
Given its promising biological activities and mechanisms of action, further studies are warranted to explore:
- In Vivo Efficacy : Evaluating the therapeutic potential in animal models.
- Structural Modifications : Investigating derivatives that may enhance potency or selectivity.
- Mechanistic Studies : Detailed studies on how this compound interacts at the molecular level with target proteins.
Chemical Reactions Analysis
Synthetic Pathways
The compound is synthesized via multi-step routes involving chiral starting materials and protecting group strategies. Key methods include:
-
Hydroxylamine-mediated ring-opening : Ethanol solutions of hydroxylamine hydrochloride react with precursor furan derivatives under neutral conditions (pH 7) to introduce the amino group .
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Column chromatography purification : Reaction mixtures are purified using hexane:ethyl acetate (1:1) gradients to isolate the hydrochloride salt .
-
Crystallization : Slow evaporation of methanol/chloroform solutions yields single crystals suitable for structural confirmation .
Substitution Reactions
The hydroxyl and amino groups participate in nucleophilic substitutions, often requiring protective strategies:
Heterocycle Functionalization
The compound serves as a scaffold for synthesizing imidazo[4,5-b]pyridine derivatives via coupling reactions:
-
Stepwise substitution :
| Example | Product Structure | HPLC-MS (m/e) | Yield |
|---|---|---|---|
| 8 | (3R,3aR,6R,6aR)-6-[[6-chloro-5-(4-pyrrolopyrazolylphenyl)imidazo-pyridin-2-yl]oxy] | 541.81 | 80% |
| 11 | (3R,3aR,6R,6aR)-6-[[6-chloro-5-(4-imidazolylphenyl)imidazo-pyridin-2-yl]oxy] | 456.19 | 65% |
Acid/Base Reactivity
-
Protonation : The amino group forms a stable ammonium ion in acidic media, enhancing solubility in polar solvents .
-
Deprotonation : Under basic conditions (e.g., NaHCO₃), the hydroxyl group acts as a nucleophile, enabling etherification .
Stability and Degradation
-
Thermal stability : Decomposes above 200°C without melting, consistent with fused-ring systems .
-
Hydrolysis : Susceptible to acid-catalyzed ring-opening at elevated temperatures, yielding linear amino diols .
This compound’s reactivity is pivotal for synthesizing pharmaceuticals and catalysts, though challenges remain in optimizing stereochemical control during substitutions. Further studies on its metallocomplexes and biocatalytic applications are warranted.
Q & A
Basic: How can researchers optimize the synthesis of (3S,3aR,6S,6aR)-6-aminohexahydrofuro[3,2-b]furan-3-ol HCl to improve yield and stereochemical purity?
Methodological Answer:
Optimization should focus on reaction conditions (temperature, solvent polarity, and catalyst selection) and purification techniques. For example, highlights a 56% yield for a structurally related compound using sodium trimethylthiolate in methanol, emphasizing the role of nucleophilic agents in stereochemical control . To enhance purity, employ chiral column chromatography or recrystallization with polar solvents (e.g., methanol/water mixtures), as demonstrated in hexahydrofuro[3,4-c]furan derivatives . Monitor intermediates via TLC or HPLC to isolate enantiomerically pure fractions.
Advanced: What advanced spectroscopic techniques are recommended for confirming the stereochemical configuration of (3S,3aR,6S,6aR)-6-aminohexahydrofuro[3,2-b]furan-3-ol HCl?
Methodological Answer:
Use a combination of:
- NOESY NMR : To analyze spatial proximity of protons and confirm ring junction stereochemistry (e.g., axial vs. equatorial substituents) .
- Vibrational Circular Dichroism (VCD) : Resolves absolute configuration by correlating chiral centers with IR absorption patterns .
- X-ray Crystallography : Provides definitive proof of stereochemistry, as seen in furo[3,2-b]furan derivatives with resolved dibenzoate structures .
Cross-validate results with computational methods (e.g., DFT simulations of NMR shifts) to address ambiguities.
Basic: What storage conditions are critical for maintaining the stability of (3S,3aR,6S,6aR)-6-aminohexahydrofuro[3,2-b]furan-3-ol HCl?
Methodological Answer:
Store under inert atmosphere (argon or nitrogen) at -20°C in amber vials to prevent photodegradation. recommends desiccants for hygroscopic furofuranols, while advises separation from oxidizing agents and heat sources (>40°C) . Pre-formulation stability studies (e.g., accelerated aging at 40°C/75% RH for 4 weeks) can identify degradation pathways, such as hydrolysis of the amino group.
Advanced: How should researchers address discrepancies in thermal stability data when characterizing (3S,3aR,6S,6aR)-6-aminohexahydrofuro[3,2-b]furan-3-ol HCl?
Methodological Answer:
Discrepancies may arise from polymorphic forms or residual solvents. Conduct:
- Thermogravimetric Analysis (TGA) : Compare decomposition profiles (e.g., ’s TG/DTG curves for related compounds) to identify mass loss steps correlated with structural breakdown .
- Differential Scanning Calorimetry (DSC) : Detect melting point variations due to crystallinity differences.
- Dynamic Vapor Sorption (DVS) : Assess hygroscopicity, which impacts thermal behavior. Replicate experiments under controlled humidity and purge gas flow rates.
Basic: What analytical methods are suitable for quantifying enantiomeric excess in (3S,3aR,6S,6aR)-6-aminohexahydrofuro[3,2-b]furan-3-ol HCl?
Methodological Answer:
- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA) with polar organic mobile phases (acetonitrile/methanol) and UV detection at 210–220 nm .
- Capillary Electrophoresis (CE) : Employ cyclodextrin additives to separate enantiomers based on charge-to-size ratios.
Validate methods with racemic mixtures and spiked samples, as described in ’s stereoisomer limit tests .
Advanced: What experimental strategies are effective in analyzing the environmental fate of (3S,3aR,6S,6aR)-6-aminohexahydrofuro[3,2-b]furan-3-ol HCl in aquatic systems?
Methodological Answer:
Design microcosm studies to evaluate:
- Hydrolysis Rates : Test pH-dependent stability (pH 5–9) at 25°C, monitoring degradation via LC-MS .
- Photolysis : Expose to UV light (λ = 254 nm) and quantify byproducts (e.g., hydroxylated derivatives) .
- Biotic Transformation : Incubate with sediment-water systems and analyze microbial metabolism using stable isotope probing.
Cross-reference with ’s framework for ecological risk assessment .
Basic: How can researchers validate the purity of (3S,3aR,6S,6aR)-6-aminohexahydrofuro[3,2-b]furan-3-ol HCl batches?
Methodological Answer:
Combine:
- HPLC-ELSD : Detect non-UV-active impurities (e.g., inorganic salts).
- 1H/13C NMR : Identify organic impurities through integration anomalies .
- Elemental Analysis : Confirm stoichiometric C/H/N ratios (±0.3% tolerance).
’s specifications for related compounds (e.g., 98% purity via HPLC) provide benchmarking criteria .
Advanced: How can computational modeling aid in predicting the biological activity of (3S,3aR,6S,6aR)-6-aminohexahydrofuro[3,2-b]furan-3-ol HCl derivatives?
Methodological Answer:
Perform:
- Molecular Docking : Screen against target proteins (e.g., HIV protease for darunavir analogs) using AutoDock Vina .
- QSAR Modeling : Corrogate substituent effects (e.g., amino group basicity) with bioactivity data from ’s isoflavonoid studies .
- MD Simulations : Assess binding stability over 100-ns trajectories (AMBER force field) to prioritize synthetic targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
